molecular formula C27H29LiN2O7S2 B591328 lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate CAS No. 131013-82-6

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate

Cat. No.: B591328
CAS No.: 131013-82-6
M. Wt: 564.596
InChI Key: DWNCLVWITOROHV-UHFFFAOYSA-M
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Description

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its xanthylium core structure, which is modified with diethylamino and disulfophenyl groups, and stabilized as an inner salt with lithium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate typically involves multiple steps:

    Formation of the Xanthylium Core: The xanthylium core can be synthesized through a series of condensation reactions involving appropriate aromatic precursors.

    Introduction of Diethylamino Groups: Diethylamine is introduced through nucleophilic substitution reactions, often under basic conditions.

    Attachment of Disulfophenyl Groups: The disulfophenyl groups are added via electrophilic aromatic substitution reactions.

    Formation of the Inner Salt: The final step involves the formation of the inner salt with lithium, which can be achieved by reacting the intermediate compound with lithium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.

    Biology: Employed in biological imaging and as a marker in various assays.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino and disulfophenyl groups play a crucial role in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Xanthylium, 3,6-bis(dimethylamino)-9-(2,4-disulfophenyl)-, inner salt, lithium salt (1:1)
  • Xanthylium, 3,6-bis(diethylamino)-9-(2,4-dimethylphenyl)-, inner salt, lithium salt (1:1)

Uniqueness

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and sensitivity.

Properties

CAS No.

131013-82-6

Molecular Formula

C27H29LiN2O7S2

Molecular Weight

564.596

IUPAC Name

lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C27H30N2O7S2.Li/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1

InChI Key

DWNCLVWITOROHV-UHFFFAOYSA-M

SMILES

[Li+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Synonyms

Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, lithium salt

Origin of Product

United States

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